2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine
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Overview
Description
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a pyridine derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methyl group provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Biological Activity
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a compound that has garnered attention due to its unique structural features and potential biological activities. It consists of a pyridine ring substituted with a pyrazole moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrN2. The presence of a bromine atom at the 4-position of the pyrazole ring, along with a methyl group at the 1-position, contributes to its distinct chemical properties. This structural configuration allows for diverse reactivity and interaction with biological targets.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Pyridine and pyrazole rings | Bromine substitution enhances reactivity |
4-Bromo-1-methylpyrazole | Pyrazole ring with bromine | Lacks pyridine moiety |
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)pyridine | Chlorine instead of bromine | Similar structure but different halogen |
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring followed by bromination and subsequent attachment to the pyridine structure. These methods are crucial for producing the compound in sufficient quantities for research and application purposes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The unique structure of this compound may enhance its interaction with microbial targets.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely studied. For example, compounds containing pyrazole moieties have demonstrated cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells . The specific activity of this compound against these cell lines remains to be fully elucidated but suggests potential as an anticancer agent.
Inhibition of Enzymatic Activity
Studies have indicated that pyrazole derivatives can act as inhibitors of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis. Inhibition of DHODH has implications for treating various diseases, including cancer and autoimmune disorders . Further exploration into the inhibitory effects of this compound on DHODH could provide insights into its therapeutic potential.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against Mycobacterium tuberculosis, revealing promising results with certain analogs showing high inhibition rates compared to standard drugs .
- Anticancer Screening : Another study screened N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against HepG2 (liver cancer) cells, finding significant cytotoxicity in specific compounds .
- Enzyme Inhibition : Research focused on optimizing pyrazole-containing compounds for DHODH inhibition demonstrated that structural modifications could enhance potency and selectivity against this target .
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3 |
InChI Key |
DXWRELSLSCFARC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
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